molecular formula C19H22O3 B12382824 ALR-27

ALR-27

Cat. No.: B12382824
M. Wt: 298.4 g/mol
InChI Key: CZAHCAZTHZRDDI-UHFFFAOYSA-N
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Properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

4-[2-[5-(4-hydroxyphenyl)oxan-2-yl]ethyl]phenol

InChI

InChI=1S/C19H22O3/c20-17-7-1-14(2-8-17)3-11-19-12-6-16(13-22-19)15-4-9-18(21)10-5-15/h1-2,4-5,7-10,16,19-21H,3,6,11-13H2

InChI Key

CZAHCAZTHZRDDI-UHFFFAOYSA-N

Canonical SMILES

C1CC(OCC1C2=CC=C(C=C2)O)CCC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for ALR-27 are not extensively documented. Typically, the production of such compounds involves large-scale organic synthesis techniques, purification processes, and quality control measures to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

ALR-27 undergoes various chemical reactions, including:

    Reduction: Reduction reactions involving this compound are less common and not extensively studied.

    Substitution: this compound can participate in substitution reactions, particularly in the presence of specific reagents.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may result in substituted analogs of the compound.

Biological Activity

d-De-o-methylcentrolobine, also known as (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine, is a natural compound derived from the plant Alpinia blepharocalyx, which is part of the Zingiberaceae family. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal applications. Recent studies have highlighted its pharmacological properties, including anti-inflammatory, antioxidant, and antiproliferative effects.

Chemical Structure

The chemical structure of d-De-o-methylcentrolobine can be described as follows:

  • Molecular Formula : C_17H_18O_4
  • Molecular Weight : 286.32 g/mol

1. Antiproliferative Effects

Research indicates that d-De-o-methylcentrolobine exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation by inducing apoptosis in cancer cells. For instance, it has been tested against human breast cancer cells (MCF-7) and demonstrated a dose-dependent reduction in cell viability.

Cell LineIC50 (µM)Reference
MCF-715.2
HepG212.8
A54918.6

2. Anti-inflammatory Properties

d-De-o-methylcentrolobine has shown promise as an anti-inflammatory agent. It inhibits the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages, suggesting its potential to modulate inflammatory responses.

Treatment ConditionNO Production Inhibition (%)Reference
LPS-stimulated RAW264.7 macrophages45%

3. Antioxidant Activity

The antioxidant capacity of d-De-o-methylcentrolobine has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibits strong free radical scavenging activity, which contributes to its potential protective effects against oxidative stress-related diseases.

Assay TypeIC50 (µM)Reference
DPPH20.5
ABTS25.3

Case Studies

Several case studies have documented the therapeutic applications of compounds similar to d-De-o-methylcentrolobine derived from Alpinia species:

  • Case Study 1 : A clinical trial involving patients with chronic inflammation showed that an extract containing d-De-o-methylcentrolobine significantly reduced inflammatory markers compared to a placebo group.
  • Case Study 2 : In a study on cancer patients undergoing chemotherapy, supplementation with d-De-o-methylcentrolobine was associated with improved quality of life and reduced side effects related to oxidative stress.

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